4-Tert-butylbenzene-1,3-diol
Overview
Description
4-Tert-butylbenzene-1,3-diol , also known as 4,6-di-tert-butylbenzene-1,3-diol , is an organic compound classified as an aromatic hydrocarbon . Its chemical formula is C₁₀H₁₄ , and it consists of a benzene ring substituted with a tert-butyl group . This colorless liquid is flammable and nearly insoluble in water , but it is miscible with organic solvents .
Synthesis Analysis
Scientific Research Applications
Synthesis and Derivatives : 1,3-Di-tert-butylbenzene, a compound related to 4-Tert-butylbenzene-1,3-diol, is used in the synthesis of arylphosphines, demonstrating its utility in creating complex organic molecules (Komen & Bickelhaupt, 1996).
Material Science Applications : Novel polyimides containing tert-butyl side groups, derived from 4-Tert-butylbenzene-1,3-diol related compounds, exhibit desirable properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications in the electronics industry (Chern & Tsai, 2008).
Thermodynamic Properties : The study of branched alkylsubstituted benzenes, including compounds similar to 4-Tert-butylbenzene-1,3-diol, provides insights into the relationships between structure, energetics, and thermodynamic properties of organic compounds. This is crucial for applications in chemical engineering and materials science (Verevkin, 1998).
Polymer Chemistry : Ortho-linked polyamides synthesized from derivatives of 4-Tert-butylbenzene-1,3-diol show high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, useful in high-performance materials (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
properties
IUPAC Name |
4-tert-butylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKODUYVZRLSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176550 | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzene-1,3-diol | |
CAS RN |
2206-50-0 | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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